Product packaging for calcium;dichloride;tetrahydrate(Cat. No.:CAS No. 25094-02-4)

calcium;dichloride;tetrahydrate

Cat. No.: B3333931
CAS No.: 25094-02-4
M. Wt: 183.04 g/mol
InChI Key: ZNLVAQJGGDVQAU-UHFFFAOYSA-L
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Description

Overview of Hydrate (B1144303) Systems and Their Fundamental Research Significance

Hydrate systems, crystalline compounds containing water molecules within their structure, are of profound interest in academic research. These systems are crucial for understanding a range of chemical phenomena, including ion-dipole interactions, hydrogen bonding, and the influence of water on crystal lattice formation. The study of hydrates provides valuable insights into the processes of dissolution and crystallization, which are fundamental to numerous chemical and industrial processes. From a theoretical standpoint, hydrates serve as excellent models for investigating the forces that govern the association of molecules and ions in the solid state.

Position of Calcium;Dichloride;Tetrahydrate within Hydrate Chemistry Scholarship

Within the broader field of hydrate chemistry, calcium chloride and its various hydrated forms hold a prominent position. Calcium chloride is known to form several stable hydrates, including the monohydrate, dihydrate, tetrahydrate, and hexahydrate. wikipedia.org Among these, this compound is of particular academic interest. Its existence and stability are governed by specific temperature and water concentration conditions. usda.gov The tetrahydrate is a key intermediate in the dehydration and hydration sequences of calcium chloride, making its study essential for a complete understanding of the entire system.

Historical Development of Academic Inquiry into Calcium Chloride Hydrates

Academic inquiry into calcium chloride hydrates dates back to early investigations of salt solutions and their phase behavior. The hygroscopic nature of anhydrous calcium chloride and its ability to form various hydrates has been a subject of study for well over a century. Early research focused on determining the conditions under which each hydrate is stable. More recent academic work has employed advanced analytical techniques to elucidate the precise crystal structures and thermodynamic properties of these hydrates, with this compound being a frequent subject of these modern investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaCl2H8O4 B3333931 calcium;dichloride;tetrahydrate CAS No. 25094-02-4

Properties

IUPAC Name

calcium;dichloride;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.2ClH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLVAQJGGDVQAU-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[Cl-].[Cl-].[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaCl2H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469574
Record name AGN-PC-00CUV2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25094-02-4
Record name AGN-PC-00CUV2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties of Calcium;dichloride;tetrahydrate

The fundamental properties of calcium;dichloride;tetrahydrate are well-documented in scientific literature, providing a basis for its various applications.

PropertyValue
CAS Number 25094-02-4 wikipedia.org
Molecular Weight 183.05 g/mol
Appearance Colorless triclinic crystals
Density 1.83 g/cm³
Melting Point Decomposes at 45.5 °C (113.9 °F; 318.6 K)
Solubility in Water Highly soluble

Thermodynamic Analysis of Hydration and Phase Transitions in Calcium;dichloride;tetrahydrate Systems

Enthalpy and Entropy Changes during Hydrate (B1144303) Formation and Decomposition Pathways

The formation and decomposition of calcium chloride tetrahydrate involve distinct energy changes, characterized by shifts in enthalpy (ΔH) and entropy (ΔS). These thermodynamic quantities govern the spontaneity and equilibrium conditions of the hydration and dehydration processes. The standard enthalpy of formation (ΔfH°) for solid calcium chloride tetrahydrate is approximately -2009.99 kJ/mol, while its standard molar entropy (S°) is about 251.17 J/(mol·K) wikipedia.org.

Calorimetric Measurements of Thermal Transitions

Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are instrumental in quantifying the thermal transitions of calcium chloride tetrahydrate. These measurements provide critical data on melting points, heats of fusion, and enthalpies of decomposition.

Studies using DSC have been conducted to determine the feasibility of calcium chloride tetrahydrate as a phase change material. These experiments typically involve heating the sample over a specified temperature range, such as 0°C to 60°C, to observe its thermal behavior researchgate.net. A sharp melting peak for calcium chloride tetrahydrate is observed around 49°C, which is followed by an endothermic peak at approximately 166°C, corresponding to its decomposition researchgate.net. One study determined the melting point and heat of fusion of calcium chloride tetrahydrate to be 44.2°C and 99.6 J/g, respectively researchgate.net.

The transition of α-CaCl₂·4H₂O to calcium chloride dihydrate (CaCl₂·2H₂O) and an aqueous solution has been measured to have a molar enthalpy of transition of (30.6 ± 0.4) kJ·mol⁻¹ at a temperature of 318.73 K researchgate.net. Adiabatic-shield calorimetry has also been employed to measure heat capacities and phase-transition enthalpies for various calcium chloride hydrates, including the tetrahydrate, between 270 and 400 K researchgate.net.

Interactive Table 1: Thermal Properties of Calcium Chloride Hydrates

Compound Transition Temperature (K) Enthalpy of Transition (kJ/mol)
α-CaCl₂·4H₂O to CaCl₂·2H₂O + aq. 318.73 30.6 ± 0.4
CaCl₂·6H₂O Fusion (metastable) 302.69 43.4 ± 0.4
CaCl₂·6H₂O Coexistence with α-CaCl₂·4H₂O + aq. 302.52 -

Isosteric Sorption Heat Analysis for Hydrate Formation

Isosteric sorption heat analysis is a method used to determine the heat of sorption at a constant amount of sorbed substance. For calcium chloride hydrates, this provides insight into the energy changes associated with the binding of water molecules to the salt.

While much of the research on isosteric sorption heat involves composite materials where calcium chloride is impregnated into a porous matrix like silica (B1680970) gel, the data reveals fundamental aspects of the hydration process. In such systems, the isosteric sorption heat has been observed to vary with the amount of water sorbed. For instance, studies have shown that the isosteric sorption heat can change from approximately 62.5 kJ/mol for the formation of solid hydrates to a range of 42.2–45.6 kJ/mol for the absorption of water by the salt solution researchgate.net. This difference highlights the stronger energetic interactions involved in the formation of the crystalline hydrate structure compared to the dissolution process in an aqueous solution. The high heat of water sorption, which can be up to 1840 kJ/kg for certain composites, makes these materials interesting for applications where rehydration does not exceed the formation of calcium chloride tetrahydrate, thereby avoiding deliquescence researchgate.net.

Phase Equilibria and Advanced Phase Diagram Construction

The phase behavior of the calcium chloride-water system is complex, involving multiple hydrate forms and transition points. The construction and analysis of phase diagrams are essential for understanding and predicting the stable phases under different conditions of temperature, pressure, and composition.

Solid-Liquid Equilibrium (SLE) Relations across Varying Temperatures and Pressures

The solid-liquid equilibrium (SLE) of the CaCl₂-H₂O system is characterized by the coexistence of a solid phase (ice or a specific hydrate) and a saturated aqueous solution. The equilibrium conditions are highly dependent on temperature and pressure. In the CaCl₂-H₂O system, in addition to ice and the anhydrous salt, several hydrates can exist in equilibrium with the saturated solution, including the hexahydrate, tetrahydrate, dihydrate, and monohydrate. Notably, there are three distinct crystalline modifications of the tetrahydrate, designated as α, β, and γ.

Empirical equations have been developed to describe the SLE relations, correlating temperature and molar fraction, as well as pressure and molar fraction. These equations are crucial for accurately modeling the phase diagram and identifying the transition points between different hydrates.

Investigation of Invariant Points and Univariate Curves in CaCl₂-H₂O Systems

Invariant points in a phase diagram represent conditions where multiple phases coexist in equilibrium. In the binary CaCl₂-H₂O system, an invariant point involves the equilibrium of four phases (typically two solid phases, a liquid phase, and a vapor phase). These points have zero degrees of freedom, meaning that the temperature, pressure, and composition are fixed.

Univariate curves, on the other hand, represent the conditions where three phases are in equilibrium and have one degree of freedom (e.g., for a given pressure, the temperature is fixed). The intersections of these univariant curves on a phase diagram define the invariant points. For the CaCl₂-H₂O system, the coordinates (temperature, pressure, and composition) of the transition points between different calcium chloride hydrates have been determined by analyzing the intersections of the adjacent hydrate branches on the SLE phase diagram. The peritectic temperature for the coexistence of CaCl₂·6H₂O, α-CaCl₂·4H₂O, and a saturated aqueous solution has been identified at 302.52 K researchgate.net.

Multi-component Phase Diagram Analysis Involving Calcium;Dichloride;Tetrahydrate (e.g., Na⁺, K⁺, Ca²⁺//Cl⁻–H₂O systems)

The phase behavior of calcium chloride tetrahydrate can be further complicated by the presence of other ions, leading to multi-component systems. The study of these systems, such as those containing Na⁺, K⁺, and Ca²⁺ cations with Cl⁻ anions in water, is essential for applications in areas like geochemistry and industrial brine processing.

In such multi-component systems, the phase diagrams become more complex, with additional invariant points, univariant curves, and crystallization fields for various single and double salts. For example, in the Na⁺, K⁺, Ca²⁺//Cl⁻–H₂O system, the formation of double salts can occur, altering the crystallization pathways and the stability regions of the individual hydrates, including calcium chloride tetrahydrate. The addition of small quantities of other chlorides, such as LiCl, NaCl, and KCl, to calcium chloride tetrahydrate has been shown to affect its thermal and physical properties, including its energy storage density researchgate.net. Research has also been conducted on the effect of adding these salts on the melting point and heat of fusion of the tetrahydrate researchgate.net.

Kinetics of Hydration and Dehydration Processes of this compound

The hydration and dehydration of calcium chloride are complex processes involving multiple steps and the formation of various hydrates. Calcium chloride dihydrate is a stable intermediate in the dehydration of hexahydrate and tetrahydrate to the anhydrous form, and it is also a stable product of the hydration of the anhydrous form. rsc.org

The kinetics of water uptake and release by calcium chloride are influenced by physico-geometrical factors. rsc.org The process often involves the formation of a surface product layer that can impede the diffusion of water vapor, temporarily halting the reaction. rsc.orgnih.gov The reaction then reactivates as diffusion channels form within this layer, often due to crystal growth or the formation of cracks. rsc.orgnih.gov This can lead to a multi-step reaction behavior. rsc.org

For instance, the dehydration of calcium chloride dihydrate can proceed through a three-step kinetic model, influenced by these physico-geometrical constraints. rsc.org The initial stage involves a surface reaction, followed by a phase-boundary-controlled reaction, and is accompanied by a three-dimensional shrinking of the reaction interface. acs.org

The hydration of anhydrous calcium chloride to the dihydrate is a two-step process. researchgate.net An intermediate phase with approximately 0.3 moles of water per mole of salt forms before reaching the dihydrate state. researchgate.net The dehydration of the dihydrate also proceeds through intermediate phases, with the specific path depending on the water vapor pressure. researchgate.net

The reaction rates are also dependent on temperature. For example, during the thermal dehydration of calcium chloride dihydrate, the rate of mass loss increases with increasing temperature for both the initial sharp peak and the subsequent gradual loss. aip.org

Water vapor pressure is a critical factor influencing the hydration and dehydration pathways of calcium chloride. acs.orgresearchgate.net The specific hydrates formed and the transitions between them are highly dependent on the partial pressure of water vapor in the surrounding environment. acs.orgnist.gov

During dehydration of calcium chloride dihydrate, the intermediate phase formed depends on the water vapor pressure. Below 100 mbar, the monohydrate is the intermediate, while above 100 mbar, a tritohydrate is observed. researchgate.net At around 100 mbar, a mixture of both monohydrate and tritohydrate phases can be present. researchgate.net

In the presence of atmospheric water vapor, the thermal dehydration of calcium chloride dihydrate to its anhydrous form proceeds stoichiometrically through the formation of the monohydrate intermediate, especially under isothermal conditions or at lower heating rates. acs.org However, at higher heating rates in the presence of water vapor, the dehydration steps can overlap, and an alternative intermediate, CaCl₂·0.3H₂O, may appear. acs.org

The hydration process is also governed by water vapor pressure. For example, in one study, anhydrous calcium chloride cooled at a water vapor pressure of 12 mbar began to hydrate at 91°C, forming an intermediate with about 0.3 moles of water. researchgate.net Further cooling to 70°C led to the formation of the dihydrate. researchgate.net

Solution Thermodynamics and Ion Hydration Shells

The thermodynamic properties of aqueous calcium chloride solutions are crucial for understanding its behavior in various applications. These properties are largely determined by the interactions between the Ca²⁺ and Cl⁻ ions and the surrounding water molecules.

The osmotic and activity coefficients of aqueous calcium chloride solutions have been extensively studied to characterize their deviation from ideal behavior. These coefficients are determined from various experimental measurements, including vapor pressure, isopiestic measurements, freezing point depression, and electromotive force of galvanic cells. scispace.commdpi.compnnl.gov

A critical evaluation of data at 298.15 K for concentrations up to 10 mol·kg⁻¹ has been performed, resulting in a recommended set of values and equations. scispace.commdpi.compnnl.gov An eight-parameter extended Debye-Hückel equation can be used to describe the osmotic coefficient, mean activity coefficient, and excess free energy as a function of molality. scispace.compnnl.gov These coefficients are essential for predicting the colligative properties and chemical potential of calcium chloride solutions.

Below is a table of recommended values for the mean activity coefficient (γ) and the osmotic coefficient (φ) of aqueous calcium chloride solutions at 298.15 K (25 °C) for various molalities (m).

Interactive Data Table: Osmotic and Mean Activity Coefficients of Aqueous CaCl₂ at 298.15 K

Molality (mol/kg) Osmotic Coefficient (φ) Mean Activity Coefficient (γ)
0.1 0.863 0.518
0.2 0.869 0.472
0.3 0.884 0.455
0.5 0.932 0.448
0.7 0.985 0.459
1.0 1.074 0.496
1.2 1.139 0.531
1.4 1.209 0.573
1.6 1.283 0.621
1.8 1.361 0.676
2.0 1.442 0.739
2.5 1.660 0.922
3.0 1.888 1.173
3.5 2.122 1.513
4.0 2.358 1.973
4.5 2.593 2.592

Atomistic simulations, such as molecular dynamics (MD), provide detailed insights into the solvation structure of Ca²⁺ and Cl⁻ ions in aqueous solutions. cas.cz These simulations allow for the examination of radial distribution functions (RDFs) and the determination of coordination numbers (CNs), which describe the number of water molecules or counter-ions in the immediate vicinity of a central ion. cas.cz

The hydration shell of the Ca²⁺ ion is particularly complex, with experimental and simulation studies indicating a range of coordination numbers from 5 to 10. The flexibility of this hydration shell is due to several shallow local minima on the energy landscape. Ab initio molecular dynamics simulations suggest that at equilibrium, Ca²⁺ ions can be coordinated by six or seven water molecules, with the populations of these states depending on the specifics of the simulation.

As the concentration of calcium chloride increases, the number of water molecules in the hydration shell of Ca²⁺ decreases. cas.cz This is because Cl⁻ ions begin to enter the first solvation shell of Ca²⁺, forming ion pairs. cas.cz At concentrations of 40 wt.% and above, direct contact between Ca²⁺ and Cl⁻ ions becomes significant. cas.cz

The coordination number of Cl⁻ with water also decreases with increasing salt concentration. cas.cz This indicates that the solution becomes saturated and the number of solvating water molecules decreases due to the formation of ion pairs. cas.cz

The table below, derived from molecular dynamics simulations, shows the variation in the coordination numbers (CN) for different ion-water and ion-ion pairs across a range of CaCl₂ concentrations. cas.cz

Interactive Data Table: Coordination Numbers in Aqueous CaCl₂ Solutions from Atomistic Simulations

CaCl₂ Concentration (wt.%) CN (Ca²⁺ - O) CN (Cl⁻ - O) CN (Ca²⁺ - Cl⁻)
1 6.8 6.2 0.0
10 6.8 6.2 0.0
20 6.6 6.1 0.1
30 6.3 5.8 0.5
40 5.8 5.4 1.2
50 5.2 4.9 2.1

Computational and Theoretical Modeling of Calcium;dichloride;tetrahydrate Systems

Molecular Dynamics (MD) Simulations of Aqueous Calcium Chloride Solutions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules. In the context of aqueous calcium chloride solutions, MD simulations provide a detailed picture of the dynamic interactions between ions and water molecules. mdpi.comaip.org

MD simulations have been extensively employed to understand the complex interplay between Ca²⁺ ions, Cl⁻ ions, and surrounding water molecules. mdpi.comaip.org These simulations reveal that in dilute solutions, Ca²⁺ ions are fully hydrated, with a minimal presence of Cl⁻ ions in their immediate vicinity. mdpi.com As the concentration of calcium chloride increases, the number of water molecules solvating the ions decreases, leading to the formation of ion pairs. mdpi.com

Studies have shown that contact ion pairs (CIP) and solvent-shared ion pairs (SSIP) begin to form at concentrations around 4.0 to 4.5 mol/kg. researchgate.net The formation of these ion pairs, where a chloride ion is in direct contact with a calcium ion or separated by a single water molecule, respectively, significantly influences the solution's properties. researchgate.netarxiv.org The dynamics of these interactions, including the residence time of water molecules around the ions, indicate that the hydration structures are flexible. researchgate.net

The interaction dynamics are also affected by the force fields used in the simulations. Different force fields can yield varying results for properties like ion-ion distances and coordination numbers, highlighting the importance of selecting appropriate models for accurate predictions. aip.org Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles electronic structure calculations, offer a more accurate description of these interactions, including electronic polarization effects. aip.org

Table 1: Diffusion Coefficients in CaCl₂ Aqueous Solution

Species Simulated Diffusion Coefficient (10⁻⁹ m²/s) Experimental Diffusion Coefficient (10⁻⁹ m²/s)
Ca²⁺ 0.52 0.66
Cl⁻ 1.87 1.59
Water 2.28 1.89

This table presents a comparison of diffusion coefficients for ions and water in a CaCl₂ aqueous solution as determined by molecular dynamics simulations and experimental measurements. arxiv.org

The arrangement and dynamics of water molecules in the vicinity of Ca²⁺ and Cl⁻ ions, known as hydration shells, are crucial for understanding the behavior of calcium chloride solutions. MD simulations provide detailed information about the structure of these shells, including coordination numbers (CNs) and radial distribution functions (RDFs). mdpi.comacs.org

The first hydration shell of the Ca²⁺ ion has been a subject of extensive study, with simulation results showing coordination numbers ranging from 6 to 10, depending on the concentration and the force field used. mdpi.comacs.orgresearchgate.net For instance, at low concentrations, the coordination number of Ca²⁺ with water (CNCa-O) is around 8. mdpi.com As the concentration increases, this number decreases due to the intrusion of Cl⁻ ions into the first hydration shell to form ion pairs. mdpi.com At 40 wt.% and 60 wt.% CaCl₂, the first hydration shell contains only six and three water molecules, respectively. mdpi.com

The Ca-O distance in the first hydration shell is typically found to be in the range of 2.39 to 2.46 Å. researchgate.net The orientation of water molecules within the hydration shell is also influenced by the Ca²⁺ ion, with the ion's electric field affecting the angular distribution of the water molecules, an effect that can extend to the second solvation shell. arxiv.org The structure of the hydration shell around the Cl⁻ ion is less defined than that of the Ca²⁺ ion. mdpi.com

Table 2: Coordination Numbers (CN) and Distances in Aqueous CaCl₂ Solutions

Interaction Coordination Number (CN) Distance (Å) Concentration Method
Ca²⁺-Water (O) 8 - Dilute solutions MD Simulation
Ca²⁺-Water (O) ~3 - 60 wt.% MD Simulation
Ca²⁺-Cl⁻ 0 to 3 2.76 (first peak) Above hydration limit MD Simulation
Ca²⁺-O 6.2 - 6.7 2.41 - 2.43 - X-ray Scattering
Ca²⁺-O 5.5 - 10.0 2.39 - 2.46 - Experimental Summary

This table summarizes key structural parameters of the hydration shells in aqueous calcium chloride solutions obtained from various simulation and experimental studies. mdpi.com

First-Principles Calculations and Electronic Structure Analysis (e.g., DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), provide a quantum mechanical description of the electronic structure of materials. These methods are instrumental in investigating the intrinsic properties of calcium chloride hydrates, such as their resistance to hydrolysis and the nature of their chemical bonds. nih.govrsc.org

Hydrolysis, the reaction with water that can lead to the formation of acidic byproducts like HCl, is a critical consideration for the application of salt hydrates in areas like thermal energy storage. nih.govtue.nl DFT calculations have been used to compare the hydrolysis resistance of calcium chloride hydrates with other chloride-based hydrates, such as those of magnesium chloride. rsc.orgresearchgate.net

Studies have shown that CaCl₂ hydrates are generally more resistant to hydrolysis than MgCl₂ hydrates over a wide temperature range (273–800 K). rsc.org This is quantified by the enthalpy change associated with proton removal, a key step in the hydrolysis process. For CaCl₂·2H₂O, the enthalpy change for proton dissociation is calculated to be 33.73 kcal/mol, which is significantly higher than the 19.55 kcal/mol calculated for MgCl₂·2H₂O. nih.govacs.org This higher energy barrier indicates a greater resistance to hydrolysis for the calcium chloride dihydrate. nih.gov

The mechanism of proton transfer, which is fundamental to the hydrolysis reaction, can be studied using these computational methods. The process involves the transfer of a proton from a coordinated water molecule, and understanding the energetics of this transfer is crucial for predicting the stability of the hydrate (B1144303). researchgate.netnih.gov The presence of surrounding water molecules in the hydration shell has a significant effect on the energetics of this internal proton transfer. nih.gov

DFT calculations allow for a detailed analysis of the chemical bonding within calcium chloride hydrates. By examining the bond order and electron density (ED) distribution, researchers can gain insights into the strength and nature of the interactions between the constituent atoms. nih.gov

The bonding between the calcium ion and the oxygen atoms of the water molecules (Ca-O) and between the calcium and chloride ions (Ca-Cl) can be characterized. For instance, in chemical mixtures of CaCl₂ and MgCl₂ hydrates, the bond order of Mg-Cl was found to be lower than in pure MgCl₂. nih.gov The average Ca-Cl distance in these mixed hydrates increases with the degree of hydration, a phenomenon attributed to the hydrogen bonding between chloride ions and water molecules. nih.gov

These theoretical analyses provide a fundamental understanding of the forces that hold the hydrate structure together and how these forces are influenced by factors such as hydration level and the presence of other ions. This knowledge is essential for designing materials with specific properties.

Predictive Modeling of Phase Behavior and Stability

Predictive modeling plays a crucial role in understanding the phase behavior and stability of calcium chloride hydrates under different temperature and composition conditions. These models can forecast the formation of various hydrated phases and their transitions. ornl.govosti.gov

One such approach is the use of the Brunauer-Emmett-Teller (BET) model, which is a statistical mechanical description of multilayer adsorption. This model has been applied to predict the liquidus behavior of the CaCl₂-H₂O binary system across the entire composition range. ornl.govosti.gov To achieve accurate predictions of the liquidus curve, eutectic points, and peritectic points over a wide range of temperatures and compositions, the two main parameters of the BET model—the statistically averaged number of adsorption sites and the energy of adsorption of water—need to be considered as temperature-dependent. ornl.gov

The stability of different hydrates, such as calcium chloride hexahydrate (CaCl₂·6H₂O) and calcium chloride tetrahydrate (CaCl₂·4H₂O), is a key factor in their application, for instance, as phase change materials for thermal energy storage. researchgate.netcore.ac.uk Studies have shown that phase separation can occur in CaCl₂·6H₂O, leading to the formation of CaCl₂·4H₂O, which affects its thermal performance. researchgate.net The addition of other salts, like KCl, can help to form stable eutectics and inhibit the formation of the tetrahydrate phase. researchgate.net The melting point and heat of fusion of calcium chloride tetrahydrate have been determined using techniques like differential scanning calorimetry (DSC), providing essential data for its evaluation as a phase change material. researchgate.netrepec.org

Table 3: Compound Names

Compound Name
Calcium chloride
Calcium chloride dihydrate
Calcium chloride hexahydrate
Calcium chloride tetrahydrate
Calcium;dichloride;tetrahydrate
Chloride
Hydrochloric acid
Magnesium chloride
Magnesium chloride dihydrate
Magnesium chloride hexahydrate

Crystallization Mechanisms and Growth Phenomena of Calcium;dichloride;tetrahydrate

Nucleation Pathways and Crystal Growth Kinetics

The formation of calcium chloride tetrahydrate crystals begins with nucleation, the initial step where molecules in a solution start to gather into clusters. This process, along with the subsequent growth of these clusters into larger crystals, is influenced by several factors.

Factors Influencing Nucleation Density and Crystal Size

The density of nucleation sites and the final size of the crystals are intricately linked to the level of supersaturation in the solution. nih.gov As supersaturation increases, both the rate of nucleation and the rate of crystal growth tend to increase. nih.gov However, the interplay between these two rates determines the final crystal characteristics.

Several operational parameters significantly impact nucleation and crystal size:

Temperature: The solubility of calcium chloride is highly dependent on temperature. sciencenotes.org Controlled cooling of a saturated solution is a common method to induce crystallization. sciencenotes.orggoogle.com Slower cooling rates generally lead to the formation of larger crystals, as this allows more time for growth to dominate over nucleation. sciencenotes.org Conversely, rapid cooling, such as refrigeration, results in the formation of many small, thin needle-like crystals due to a high nucleation rate. sciencenotes.org

Evaporation: The rate of evaporation of the solvent (water) also affects the concentration and, consequently, the supersaturation of the solution. nih.gov Slower evaporation promotes the growth of larger crystals. sciencenotes.org

Agitation: The rate of agitation or stirring can influence the primary nucleation rate. nih.gov

FactorEffect on Nucleation & Crystal Size
Cooling Rate Slow cooling favors larger crystals; rapid cooling produces smaller, needle-like crystals. sciencenotes.org
Evaporation Rate Slower evaporation promotes the growth of larger crystals. sciencenotes.org
Supersaturation Higher supersaturation generally increases both nucleation and growth rates. nih.gov
Agitation Can influence the primary nucleation rate. nih.gov

Anisotropic Crystallization Behavior in Aqueous Solutions

Calcium chloride tetrahydrate exhibits anisotropic crystallization, meaning that the growth rate of the crystals is not uniform in all directions. nih.govnih.gov This is particularly evident in the crystallization of droplets of calcium chloride solution, where the rate of crystal growth along the contact line of the droplet is significantly higher than the growth rate toward the center of the droplet. nih.govnih.govresearchgate.net This directional preference in growth leads to the formation of specific crystal shapes and morphologies.

Influence of Additives and Impurities on Crystallization Morphology

The presence of additives and impurities in the crystallization solution can have a profound effect on the morphology, or shape, of the resulting calcium chloride tetrahydrate crystals. mdpi.commdpi.com These substances can interact with the growing crystal surfaces, either promoting or inhibiting growth on specific crystal faces. mdpi.com This selective interaction can lead to changes in the crystal habit, for instance, transforming a typical prismatic shape into more elongated, needle-like crystals. mdpi.com

Research on the closely related calcium chloride hexahydrate has demonstrated that the addition of certain salts can act as nucleating agents or stabilizers. For instance, Strontium Chloride Hexahydrate (SrCl2·6H2O) can be used as a nucleating agent due to its similar crystal structure, helping to overcome supercooling. mdpi.com Additives like Sodium Chloride (NaCl) and Potassium Chloride (KCl) have been shown to act as stabilizers, preventing phase separation and incongruent melting. mdpi.comresearchgate.net While these findings are for the hexahydrate form, they highlight the significant role that additives can play in controlling the crystallization process of hydrated calcium chloride salts.

Controlled Crystallization Techniques and Methodological Advancements

Various techniques have been developed to exert greater control over the crystallization process of calcium chloride hydrates, aiming to produce crystals with desired characteristics such as size, shape, and purity.

One common method involves carefully controlling the cooling rate of a saturated solution. By precisely managing the temperature profile, it is possible to influence the balance between nucleation and growth, thereby tailoring the crystal size distribution. sciencenotes.org Similarly, controlling the rate of solvent evaporation provides another lever to manipulate the supersaturation level and, consequently, the crystallization outcome. sciencenotes.orgnih.gov

The use of a fluidized bed crystallizer represents a more advanced technique. In this method, seed crystals of calcium nitrate (B79036) tetrahydrate, a related compound, have been shown to grow in a supersaturated solution within a circulating fluidized bed. ijcce.ac.ir This approach allows for continuous operation and can maintain a steady crystal growth rate. ijcce.ac.ir

Furthermore, the strategic use of additives is a key methodological advancement. As discussed, additives can function as nucleating agents to initiate crystallization at lower supersaturation levels or as habit modifiers to alter the crystal shape. mdpi.commdpi.com For instance, in the production of calcium chloride dihydrate, controlling the crystallization temperature is crucial to ensure the desired hydrate (B1144303) is formed. google.com

Interactions and Systemic Behavior of Calcium;dichloride;tetrahydrate in Advanced Materials Research

Calcium;Dichloride;Tetrahydrate as a Component in Thermal Energy Storage (TES) Systems

Calcium chloride and its hydrates, particularly calcium chloride tetrahydrate (CaCl₂·4H₂O) and calcium chloride hexahydrate (CaCl₂·6H₂O), are significant inorganic salt hydrates investigated as phase change materials (PCMs) for thermal energy storage. researchgate.net1-act.com These materials are attractive due to their high latent heat of fusion, appropriate phase transition temperatures for various applications, low cost, and good thermal conductivity. researchgate.net1-act.comasme.org The different hydrated forms of calcium chloride offer a range of melting points; for instance, CaCl₂·6H₂O melts at around 29°C, while CaCl₂·4H₂O melts at a higher temperature of approximately 39-44°C. researchgate.net1-act.com This variability allows for the tuning of the PCM's operating temperature. 1-act.com However, the practical application of calcium chloride hydrates in TES systems is hindered by inherent challenges such as supercooling, phase separation, and potential corrosion, which necessitate targeted research to enhance their performance and reliability. researchgate.net

Supercooling is a significant issue for salt hydrate (B1144303) PCMs, where the material cools below its freezing point without solidifying. researchgate.netvinca.rs For calcium chloride hydrates, this phenomenon can be severe, with supercooling degrees of 12°C to over 20°C reported for unmodified materials. asme.orgripublication.commdpi.com This delays or prevents the release of stored latent heat, compromising the reliability of the TES system.

Academic research has extensively explored methods to mitigate supercooling. The most common and effective approach is the addition of nucleating agents, which provide sites for crystal formation to begin. vinca.rs Key findings from investigations include:

Heterogeneous Nucleation: The addition of substances that act as heterogeneous nucleating agents has been shown to suppress the supercooling of hydrate salts effectively. researchgate.net

Calcium Chloride Dihydrate (CaCl₂·2H₂O): Studies have shown that increasing the proportion of CaCl₂·2H₂O within a CaCl₂·6H₂O-based system can significantly reduce supercooling. mdpi.comnih.govnih.gov In one study, a PCM containing 66.21 wt% CaCl₂·2H₂O reduced the degree of supercooling by about 96.8%. nih.govnih.gov

Strontium Salts: Strontium chloride hexahydrate (SrCl₂·6H₂O) is a widely used and effective nucleating agent because its crystal structure is similar to that of calcium chloride hexahydrate. mdpi.comresearchgate.net The addition of 2 wt.% of SrCl₂·6H₂O was found to reduce supercooling from 12°C to 0°C. mdpi.com

Barium Salts: Barium salts have also been suggested as potential nucleating agents due to their dimensional similarities to CaCl₂·6H₂O crystals. mdpi.com

Combined Methods: Some studies have explored combining passive methods (adding a nucleator) with active methods like applying a static electric field to influence nucleation temperature and reduce the supercooling degree. researchgate.net

The quantitative measure of supercooling is the induction period of crystallization, which is the time it takes for the first crystal to form at a given temperature below the melting point. chemicalpapers.com Research aims to shorten this period by introducing effective nucleators. chemicalpapers.com

Phase separation is another critical challenge for calcium chloride hydrates, particularly CaCl₂·6H₂O, which melts semi-congruently. mdpi.com During melting, it can decompose into calcium chloride tetrahydrate (CaCl₂·4H₂O) and a salt solution. mdpi.comresearchgate.netresearchgate.net Due to density differences, the solid CaCl₂·4H₂O can settle, leading to an irreversible segregation of phases. researchgate.net This process alters the material's composition, reduces its effective heat storage capacity over repeated cycles, and affects its long-term durability. mdpi.comresearchgate.net

Strategies to enhance stability and prevent phase separation focus on two main approaches:

Chemical Modification: This involves adding stabilizers that alter the phase equilibrium of the system. Adding salts like potassium chloride (KCl) or sodium chloride (NaCl) can form stable eutectics and inhibit the formation of the undesirable CaCl₂·4H₂O phase. mdpi.comresearchgate.netresearchgate.net Research has shown that adding 5 wt.% of NaCl or KCl can effectively suppress phase separation over multiple cycles. mdpi.com

Physical Modification (Thickening/Gelling): This method involves creating a stable matrix or network within the liquid PCM to physically prevent the settling of solid phases. Thickeners or stabilizers like cellulose (B213188) nanofibrils (CNF) have been investigated. digitellinc.com The interactions, such as ionic and hydrogen bonds between the CNF and CaCl₂·6H₂O, create a stabilizing effect that maintains homogeneity. digitellinc.com

Repeated thermal cycling tests are crucial for evaluating the long-term stability of these modified PCMs. mdpi.comresearchgate.net Studies have demonstrated that while unmodified CaCl₂·6H₂O can show significant degradation, stabilized compositions can maintain their latent heat capacity and congruent melting behavior for hundreds or even a thousand cycles. mdpi.comresearchgate.net

The addition of nucleating agents and stabilizers is essential for the reliable thermal performance of calcium chloride tetrahydrate-based PCMs. Nucleating agents primarily address supercooling, while stabilizers combat phase separation.

Stabilizers: Stabilizers are added to ensure the PCM melts and freezes congruently over many cycles. Potassium chloride (KCl) and sodium chloride (NaCl) are common stabilizers. mdpi.com They work by shifting the phase equilibrium to suppress the formation of lower hydrates like CaCl₂·4H₂O. mdpi.comresearchgate.netresearchgate.net The addition of 5 wt.% KCl or NaCl has been shown to result in a stable PCM with congruent melting over 25 cycles, with almost no reduction in latent heat. mdpi.com Thickeners like sodium carboxymethyl cellulose (CMC) can also be used to prevent the settling of different phases. researchgate.net

The combination of both a nucleating agent and a stabilizer is often necessary to create a PCM that is both resistant to supercooling and stable over the long term. For example, a composition with SrCl₂·6H₂O as a nucleator and KCl as a stabilizer has demonstrated excellent freeze-thaw cycle stability, with latent heat variation of only ~0.08% over 1000 cycles. researchgate.net

Table 1: Effect of Additives on Calcium Chloride Hydrate PCM Performance
AdditiveFunctionConcentration (wt.%)Observed EffectReference
Strontium Chloride Hexahydrate (SrCl₂·6H₂O)Nucleating Agent2% - 3%Reduced supercooling from ~12°C to 0°C. mdpi.comresearchgate.net
Potassium Chloride (KCl)Stabilizer2% - 5%Suppressed phase separation, enhanced cyclic stability. mdpi.comresearchgate.net
Sodium Chloride (NaCl)Stabilizer5%Effectively suppressed phase separation. mdpi.com
Calcium Chloride Dihydrate (CaCl₂·2H₂O)Nucleating Agent66.21%Reduced supercooling by 96.8% (from 24.7°C to 0.8°C). mdpi.comnih.govnih.gov
Cellulose Nanofibril (CNF)Thickener/Stabilizer1%Increased cycle stability and improved viscosity. digitellinc.comresearchgate.net

To further enhance the properties of calcium chloride tetrahydrate and other hydrates for TES, they are often incorporated into supporting matrices to create composite materials. This approach aims to improve thermal conductivity, provide shape stability, and prevent leakage of the molten salt.

Common supporting materials include:

Expanded Graphite (EG): This material is highly valued for its excellent thermal conductivity. Composites of CaCl₂ and EG have been shown to have an effective thermal conductivity more than ten times greater than that of granular calcium chloride alone. This significantly improves the rates of heat charge and discharge in a TES system.

Diatomite: This porous material can be used as a supporting matrix to create shape-stabilized PCMs. acs.org The molten salt is held within the pores of the diatomite by capillary forces, preventing leakage. acs.org

Expanded Perlite (EP): EP is another porous mineral used to create shape-stabilized PCM composites for applications like energy-efficient building materials. researchgate.net

Silica (B1680970) (SiO₂): Hydrophobic fumed silica nanoparticles can be used to microencapsulate CaCl₂, preventing leakage and agglomeration while maintaining a high energy storage density. ctherm.com Encapsulation can also improve cyclic stability. ctherm.com

These composite formulations offer improved thermophysical properties compared to the pure salt hydrate. For example, a CaCl₂·6H₂O/diatomite/paraffin composite was developed that showed good thermal reliability and chemical stability after 100 cycles. acs.org Similarly, CaCl₂ encapsulated within nanosilica capsules demonstrated excellent stability for at least 30 charge-discharge cycles with volumetric energy storage densities up to 1.4 GJ/m³. ctherm.com

Table 2: Thermophysical Properties of CaCl₂-Based Composite PCMs
Composite FormulationKey Property EnhancementFindingReference
CaCl₂ / Expanded GraphiteThermal ConductivityEffective thermal conductivity >10 times larger than granular CaCl₂.
CaCl₂·6H₂O / Diatomite / ParaffinThermal Reliability & StabilityGood thermal reliability and chemical stability after 100 cycles. acs.org
CaCl₂ / Hydrophobic NanosilicaEnergy Density & StabilityVolumetric energy storage density up to 1.4 GJ/m³; stable for at least 30 cycles. ctherm.com
CaCl₂·6H₂O / Expanded PerliteHeat Storage & InsulationUsed to create PCM boards that retain heat and prevent temperature increases. researchgate.net

Interactions with Cementitious Materials and Concrete Chemistry

Calcium chloride is a well-known and widely used chemical admixture in the concrete industry, primarily employed as a set accelerator. ccsconcretedriveways.comastm.org It influences the chemical reactions that occur when cement is mixed with water, a process known as hydration. chemygostar.com Its primary effect is to increase the rate of hydration, especially at cooler temperatures, which leads to a faster setting time and higher early-strength development. ccsconcretedriveways.comchemygostar.com

The primary strength-giving compound in ordinary Portland cement is tricalcium silicate (B1173343) (C₃S), also known as alite. astm.orgjst.go.jp The hydration of alite produces calcium silicate hydrate (C-S-H) gel, which is the main binding phase in concrete, and calcium hydroxide (B78521) (Ca(OH)₂). jst.go.jp

Calcium chloride significantly accelerates the hydration of tricalcium silicate. jst.go.jpcanada.caresearchgate.net The mechanisms behind this acceleration are complex and involve several simultaneous effects:

Increased Dissolution: Research indicates that CaCl₂ significantly accelerates the dissolution of C₃S during the initial period of nucleation and growth of the C-S-H gel. jst.go.jpresearchgate.net

Ion Interaction: Both the calcium and chloride ions appear to play a role in accelerating the initial hydration reaction. researchgate.net Studies have shown that the chloride ion concentration in the liquid phase decreases before the main C-S-H production begins, suggesting an interaction with the hydrating cement phases. researchgate.net

C-S-H Gel Formation: The presence of CaCl₂ leads to a remarkable increase in the amount of calcium silicate hydrate formed in the early stages. researchgate.net However, some studies suggest that after the initial C-S-H layer forms around the unhydrated C₃S grains, a high concentration of CaCl₂ in the pore solution can then slow down further hydration by hindering the diffusion of water through this gel layer. jst.go.jp

Structural Changes: The addition of CaCl₂ alters the microstructure of the hydration products. astm.org It can change the external morphology of the C-S-H gel and affect the pore size distribution of the resulting paste. astm.org

Formation of Calcium Oxychloride Phases and Associated Phase Changes within Cement Matrices

The interaction between chloride-based deicing salts and the calcium hydroxide present in concrete can lead to the formation of an expansive salt known as calcium oxychloride (CaOxy). rilem.netnih.gov This chemical reaction is a significant factor in the deterioration of concrete, particularly at pavement joints. drexel.edu The formation of calcium oxychloride is an expansive process that can generate internal pressure within the concrete matrix, leading to damage. nih.govresearchgate.net

The primary reaction involves calcium hydroxide (Ca(OH)₂), a product of cement hydration, and calcium chloride (CaCl₂). rilem.net The presence of water is crucial for this reaction to proceed. The formation of calcium oxychloride alters the microstructure and pore solution properties of the concrete. nih.gov Studies have shown that for solutions with a CaCl₂ concentration greater than approximately 11.3% by mass, calcium oxychloride forms rapidly and remains stable at room temperature (23 °C). nih.govresearchgate.netnist.gov

The phase changes associated with calcium oxychloride formation are critical to understanding its impact on concrete durability. The conventional CaCl₂-H₂O phase diagram is often used to predict the behavior of deicing salts on concrete. However, the presence of Ca(OH)₂ in the cementitious matrix introduces a third component, creating a more complex Ca(OH)₂-CaCl₂-H₂O system. nih.govresearchgate.netnist.gov Isoplethal sections of this ternary phase diagram provide a more accurate model for the behavior of concrete exposed to CaCl₂ solutions as temperatures fluctuate. nih.govresearchgate.net

ParameterObservationSource(s)
Reactants Calcium hydroxide (Ca(OH)₂), Calcium chloride (CaCl₂) rilem.net
Product Calcium Oxychloride (CaOxy) rilem.net
Effect on Concrete Expansive, causes damage to cement matrix rilem.netnih.govresearchgate.net
Mitigation Strategy Use of supplementary cementitious materials (e.g., fly ash, slag) rilem.netrilem.net

Role in Multi-Salt Systems and Geochemical Processes

The behavior of calcium chloride tetrahydrate extends beyond its direct interactions in cement to its role in complex multi-salt systems and various geochemical processes.

The study of solid-liquid phase equilibria is essential for understanding the behavior of brines, which are highly concentrated solutions of salts. researchgate.net In complex brine systems containing multiple salts, the solubility and crystallization behavior of each component are interdependent. For instance, in the ternary system CaCl₂–SrCl₂–H₂O, the presence of CaCl₂ influences the crystallization of strontium chloride. researchgate.net Similarly, in the quaternary system NaCl–CaCl₂–SrCl₂–H₂O, a solid solution of (Ca,Sr)Cl₂·6H₂O can form, highlighting the intricate interactions between the dissolved salts. researchgate.net

Research on the ternary system CaCl₂–ZnCl₂–H₂O at 323 K has identified invariant points where multiple solid phases coexist in equilibrium with the liquid phase. acs.org For example, at one invariant point, the solid phases are CaCl₂·2H₂O and CaCl₂·ZnCl₂·2H₂O. acs.org In the Ca²⁺, Mg²⁺//Cl––H₂O system, complex double salts such as CaCl₂·2MgCl₂·12H₂O can form. nih.gov These studies of solid-liquid equilibria are crucial for applications such as the industrial separation and purification of salts from brines. researchgate.net

Theoretical models are employed to predict and understand the complex behaviors observed in multi-salt systems. The Pitzer model, for instance, is used to calculate solubilities in complex brine systems, such as the NaCl–CaCl₂–H₃BO₃–H₂O system, by determining the necessary Pitzer parameters for the constituent ions. acs.org These models can accurately predict the phase diagrams and solubility curves, which are essential for industrial processes. acs.org

Numerical modeling is also used to simulate the simultaneous advection, diffusion, and exchange of major cations in porous media, which is relevant to the formation of calcium chloride-rich brines in geological formations. researchgate.net These models help explain how ion exchange with materials like clay can lead to the enrichment of calcium in subsurface brines. researchgate.net

The high solubility of calcium chloride in water significantly influences the solubility of other compounds in the resulting concentrated brine. crecompany.com For example, the solubility of calcium oxide (CaO) in molten calcium chloride is a key parameter in pyrometallurgical processes for the reduction of metal oxides. researchgate.net Research has shown that the solubility of CaO in CaCl₂ is about 21 mol% at temperatures relevant to these processes. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for Calcium;dichloride;tetrahydrate

Spectroscopic Probes of Hydration States and Molecular Bonding (e.g., Raman Spectroscopy, Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful tool for probing the molecular environment of water within the crystal lattice of calcium chloride hydrates. These techniques are highly sensitive to the hydrogen bonding interactions between water molecules and between water and chloride ions (O-H···O and O-H···Cl). imrjournal.info

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis clearly demonstrates the dehydration process of calcium chloride hydrates. At room temperature (~25 °C), the spectrum of CaCl₂·4H₂O shows distinct bands corresponding to the water of crystallization. imrjournal.inforesearchgate.net Key vibrational modes include:

O-H Stretching: The O-H stretching region is particularly informative. Instead of a single broad band, multiple peaks are observed, typically between 3200 and 3600 cm⁻¹, indicating different hydrogen bonding environments. researchgate.net For instance, two asymmetric O-H stretching bands can be seen around 3487 cm⁻¹ and 3396 cm⁻¹, which are influenced by the interactions of water with both other water molecules and surrounding chloride ions. imrjournal.inforesearchgate.net A symmetric O-H stretch may be observed near 2164 cm⁻¹. researchgate.net

H-O-H Bending: The bending vibration of the water molecule (ν₂) appears in the 1616-1665 cm⁻¹ range. usra.edu In CaCl₂·4H₂O, bending vibration bands have been identified at 1629 cm⁻¹ and 1618 cm⁻¹. researchgate.net The presence of multiple peaks in both stretching and bending regions suggests various hydrogen bonding conditions. researchgate.net

As the material is heated, the intensity of these water-related bands diminishes, and they are largely absent in spectra taken at 150 °C and 200 °C, confirming the complete removal of crystalline water. imrjournal.inforesearchgate.net

Raman Spectroscopy: Raman spectroscopy complements FTIR in characterizing the different hydrated forms of calcium chloride. The spectra are sensitive to the number of crystallographically distinct water molecules and intermolecular coupling. usra.edu For α-CaCl₂·4H₂O, the spectrum shows three bending modes and eight stretching bands. usra.edu The complexity of the stretching bands suggests that the water molecules may have a quasi-symmetric force field. usra.edu The low-frequency region (100-900 cm⁻¹) of the Raman spectrum contains bands assigned to the libration (rocking or twisting) motions of water molecules, typically around 400-500 cm⁻¹. usra.edu Cryogenic Raman spectroscopy has also been employed to study the phase behavior in the H₂O–NaCl–CaCl₂ system, where the O-H stretching region (3000 to 3600 cm⁻¹) is used to identify the salt hydrates present at low temperatures. rruff.info

Interactive Table 1: Vibrational Spectroscopy Data for Calcium Chloride Tetrahydrate

Technique Wavenumber (cm⁻¹) Assignment Reference
FTIR 3487, 3396 Asymmetric O-H Stretching researchgate.net
FTIR ~3447, ~3489 Asymmetric O-H Stretching (O-H···O and O-H···Cl) imrjournal.info
FTIR 2164 Symmetric O-H Stretching researchgate.net
FTIR 1629, 1618 H-O-H Bending researchgate.net
Raman 1662 (peak max) Bending Modes (ν₂) usra.edu
Raman 3210-3240 Overtone of Bending Mode usra.edu

Thermal Analysis Techniques for Phase Transition Characterization (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are essential for characterizing the phase transitions, thermal stability, and dehydration processes of calcium chloride tetrahydrate.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. For CaCl₂·4H₂O, DSC curves reveal a sharp endothermic peak corresponding to its melting point. researchgate.net Studies have reported melting points around 44.2 °C to 45.3 °C. researchgate.netudl.cat However, the presence of other hydrates can lead to additional thermal events. For example, a peak around 35 °C can indicate the melting of small amounts of calcium chloride hexahydrate (CaCl₂·6H₂O). researchgate.net The heat of fusion for CaCl₂·4H₂O has been determined to be approximately 99.6 J/g. researchgate.net DSC analysis also shows subsequent endothermic peaks at higher temperatures, such as one around 166 °C, which is associated with decomposition and dehydration. researchgate.net The exact temperatures of these events can be influenced by the heating rate used during the experiment. udl.cat

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about dehydration steps. The dehydration of calcium chloride hydrates occurs in consecutive endothermic steps. imrjournal.inforesearchgate.net TGA analysis confirms the mass losses corresponding to the thermal transitions seen in DSC. researchgate.net For instance, the complete dehydration of CaCl₂·6H₂O to the anhydrous form occurs by approximately 142 °C. rsc.org TGA curves for samples initially containing tetrahydrate and other hydrates show distinct mass loss stages. The first step, occurring up to about 115 °C, involves the transformation to lower hydrates, while the process is typically complete by around 150-200 °C. imrjournal.inforesearchgate.net The combination of TGA and DSC (TGA/DTA) confirms that the removal of crystalline water happens in at least two distinct steps. imrjournal.inforesearchgate.net

Interactive Table 2: Thermal Analysis Data for Calcium Chloride Hydrates

Technique Parameter Value Compound Notes Reference
DSC Melting Point 44.2 °C CaCl₂·4H₂O researchgate.net
DSC Heat of Fusion 99.6 J/g CaCl₂·4H₂O researchgate.net
DSC Melting Point ~50 °C CaCl₂·4H₂O Phase change observed. researchgate.net
DSC Decomposition Peak ~166 °C CaCl₂·4H₂O Associated with decomposition/dehydration. researchgate.net
TGA/DTA Dehydration Step 1 25 °C to 115 °C Higher Hydrates Removal of crystalline water to form monohydrate and anhydrous CaCl₂. imrjournal.inforesearchgate.net

High-Temperature X-ray Powder Diffraction for In-situ Dehydration Studies

High-temperature X-ray powder diffraction (HT-XRD) is a crucial technique for studying the structural transformations of calcium chloride tetrahydrate during dehydration in real-time. By recording diffraction patterns at various temperatures, HT-XRD provides direct evidence of the sequence of phase changes. imrjournal.inforesearchgate.net

A typical in-situ study reveals the following transformations:

At Room Temperature (25 °C): A sample of calcium chloride is often a mixture of hydrated forms due to its hygroscopic nature. HT-XRD can identify these phases, commonly finding CaCl₂·4H₂O (tetrahydrate) as the major component (e.g., 82%) and CaCl₂·2H₂O (dihydrate, sinjarite) as a minor component (e.g., 18%). imrjournal.inforesearchgate.netresearchgate.net The crystal system of the tetrahydrate is identified as triclinic, while the dihydrate is orthorhombic. imrjournal.inforesearchgate.net

First Dehydration Step (e.g., at 115 °C): Upon heating, the diffraction peaks corresponding to the tetrahydrate and dihydrate phases diminish and new peaks appear. The product at this stage is typically a mixture of calcium chloride monohydrate (CaCl₂·H₂O) and anhydrous calcium chloride (CaCl₂). imrjournal.inforesearchgate.net

Second Dehydration Step (e.g., at 150 °C): As the temperature increases further, the dehydration of the monohydrate completes. Interestingly, HT-XRD has shown that this can result in the formation of two different phases of anhydrous CaCl₂. imrjournal.inforesearchgate.net

At Higher Temperatures (e.g., 200 °C): One of the anhydrous phases may be less stable and convert to the more stable form at higher temperatures. imrjournal.inforesearchgate.net

These studies demonstrate that the dehydration is not a simple one-step process but a sequence of structural rearrangements, yielding intermediate hydrates before the final anhydrous product is formed. imrjournal.inforesearchgate.netrsc.org

Interactive Table 3: Phase Composition of Calcium Chloride During Dehydration by HT-XRD

Temperature (°C) Identified Phases Crystal System Reference
25 CaCl₂·4H₂O (major), CaCl₂·2H₂O (minor) Triclinic, Orthorhombic imrjournal.inforesearchgate.net
115 CaCl₂·H₂O, CaCl₂ (anhydrous) - imrjournal.inforesearchgate.net
150 Two different phases of CaCl₂ (anhydrous) - imrjournal.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solid-State and Solution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, is a highly sensitive probe of the local atomic environment in calcium chloride and its hydrates. Multinuclear solid-state NMR (SSNMR) studies, focusing on nuclei like ³⁵Cl, ³⁷Cl, and ⁴³Ca, can clearly distinguish between anhydrous CaCl₂ and its various hydrated forms. cdnsciencepub.com

The key NMR parameters, the electric field gradient (EFG) and the chemical shift (CS) tensors, are very sensitive to changes in the local symmetry and hydration state. cdnsciencepub.com

Chlorine (³⁵Cl) SSNMR: The ³⁵Cl nuclear quadrupole coupling constant (Cq) and isotropic chemical shift (δiso) are significantly different for CaCl₂, CaCl₂·2H₂O, and CaCl₂·6H₂O. For example, the value of the isotropic chemical shift has been shown to decrease as the degree of hydration increases. cdnsciencepub.com This sensitivity allows SSNMR to be a powerful tool for identifying the specific hydrate (B1144303) present in a sample. cdnsciencepub.com

Calcium (⁴³Ca) SSNMR: Although more challenging due to the low natural abundance and low resonance frequency of the ⁴³Ca nuclide, ⁴³Ca SSNMR provides direct information about the calcium coordination environment. rsc.org The ⁴³Ca chemical shift tensor span has been measured for anhydrous CaCl₂. cdnsciencepub.com Such measurements can correlate with the Ca-O distance and calcium coordination number, offering deep structural insights. rsc.org In-situ SSNMR has also been used to probe the hydration of related cementitious materials like calcium aluminate, tracking the transformation of tetrahedrally coordinated aluminum in the anhydrous phase to octahedrally coordinated aluminum in the hydrated products. cardiff.ac.uk

In solution, ¹⁷O NMR of water containing dissolved calcium chloride shows that the NMR line-width increases with temperature, reflecting changes in the water's molecular dynamics within the hydration shell of the Ca²⁺ ion. nottingham.edu.cn NMR methods have also been developed to quantify Ca²⁺ cations in aqueous solutions, such as mineral water, by forming complexes with EDTA and integrating the resulting signals. nih.gov

Microscopic and Imaging Techniques for Crystal Morphology and Growth Studies

Microscopic techniques, especially Scanning Electron Microscopy (SEM), are utilized to observe the surface morphology and changes in the crystal structure of calcium chloride during hydration and dehydration processes.

SEM imaging has revealed the distinct morphological differences between the anhydrous and hydrated forms. Anhydrous calcium chloride often consists of cubic-shaped particles. researchgate.netresearchgate.net As the anhydrous material is exposed to moisture, the progressive absorption of water leads to significant changes in the surface morphology. These changes include the disappearance of sharp particle boundaries and the amalgamation or fusion of particles as hydration proceeds. researchgate.netresearchgate.net These direct visual observations of the crystal morphology complement the structural and compositional data obtained from techniques like XRD and thermal analysis, providing a more complete picture of the hydration mechanism. imrjournal.inforesearchgate.net

Q & A

What are the optimal methods for synthesizing high-purity calcium dichloride tetrahydrate, and how can purity be validated?

Basic Research Focus
Calcium dichloride tetrahydrate is typically synthesized by dissolving anhydrous CaCl₂ in water under controlled stoichiometric conditions. The reaction is exothermic, requiring gradual addition of water to avoid overheating, followed by crystallization at 20–25°C . Purification involves vacuum filtration to remove impurities, and the product is dried in a desiccator to maintain hydration stability.
Validation Methods :

  • Thermogravimetric Analysis (TGA) confirms the tetrahydrate structure by measuring mass loss at ~100–150°C (dehydration) .
  • Ion Chromatography quantifies chloride ions to assess stoichiometric accuracy .
  • X-Ray Diffraction (XRD) verifies crystallinity and phase purity by matching peaks to reference databases (e.g., ICDD) .

How does the crystal structure of calcium dichloride tetrahydrate compare to other hydrated chlorides, and what techniques are most effective for its structural elucidation?

Advanced Research Focus
The crystal structure of CaCl₂·4H₂O features octahedral Ca²⁺ ions coordinated by four water molecules and two chloride ions. Compared to CaCl₂·2H₂O (dihydrate), the tetrahydrate has elongated Cl-O distances (2.3–2.5 Å vs. 2.1–2.3 Å in dihydrate) due to increased water coordination .
Elucidation Techniques :

  • Single-Crystal XRD : Resolves bond lengths and angles with precision (e.g., identifying distortion axes in hydrated systems) .
  • Electron Paramagnetic Resonance (EPR) : Probes local symmetry and metal-ligand interactions in doped analogs (e.g., Mn²⁺ substitutions) .
  • Infrared Spectroscopy (IR) : Detects O-H stretching frequencies (3200–3600 cm⁻¹) to confirm water of crystallization .

What are the key considerations for handling calcium dichloride tetrahydrate in experimental settings to prevent hygroscopic degradation?

Basic Research Focus
CaCl₂·4H₂O is highly hygroscopic, requiring storage in airtight containers with desiccants (e.g., silica gel) at ≤25°C. Exposure to humid environments (>60% RH) triggers deliquescence, altering stoichiometry .
Mitigation Strategies :

  • Controlled Atmosphere Gloveboxes : Use nitrogen or argon environments for weighing and sample preparation .
  • Dynamic Vapor Sorption (DVS) : Monitors moisture uptake kinetics to optimize storage protocols .

Which analytical techniques are recommended for quantifying calcium dichloride tetrahydrate in complex mixtures, and how do they differ from those used for its dihydrate counterpart?

Advanced Research Focus
For Tetrahydrate :

  • High-Performance Liquid Chromatography (HPLC) : Separates CaCl₂·4H₂O from organic contaminants using ion-pairing reagents (e.g., octanesulfonate) .
  • Karl Fischer Titration : Precisely quantifies water content (4 moles per formula unit) .
    Comparison with Dihydrate :
  • Differential Scanning Calorimetry (DSC) : Distinguishes hydration states via endothermic peaks (tetrahydrate: ~100°C; dihydrate: ~175°C) .
  • Raman Spectroscopy : Identifies shifts in Ca-Cl vibrational modes (tetrahydrate: 280 cm⁻¹ vs. dihydrate: 310 cm⁻¹) .

How should researchers address discrepancies in reported physicochemical properties between calcium dichloride tetrahydrate and its lower hydrates?

Advanced Research Focus
Discrepancies often arise from misidentification of hydration states or contamination. For example:

  • Solubility Data : CaCl₂·4H₂O has higher solubility in ethanol (22 g/100 mL at 20°C) compared to the dihydrate (14 g/100 mL) due to lattice energy differences .
  • Thermal Stability : Tetrahydrate decomposes at 100–108°C, while dihydrate persists until ~175°C .
    Resolution Strategies :
  • Phase Purity Checks : Combine XRD and TGA to confirm hydration state before experimentation .
  • Literature Cross-Referencing : Prioritize peer-reviewed studies with detailed synthesis and characterization protocols .

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